5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-18-15(21-19-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCQODHAUDIBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol. This intermediate is then reacted with 4-methylbenzonitrile in the presence of a base to form the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The oxadiazole moiety is known for its potential anticancer properties. Research indicates that compounds containing the oxadiazole structure can exhibit antiangiogenic and mitostatic effects, which are crucial in cancer treatment . For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism by which 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenoxy and methylphenyl groups enhances its binding affinity to these targets, potentially modulating critical signaling pathways involved in tumor growth and proliferation.
Case Studies
- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives, including variations of this compound. The synthesized compounds were evaluated for their anticancer activity using various assays, demonstrating promising results in inhibiting cell growth in vitro .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the substituents can significantly impact their biological activity. This insight is crucial for designing more effective anticancer agents based on the oxadiazole scaffold .
Agrochemical Applications
Herbicidal Properties
Oxadiazoles have been explored as potential herbicides due to their ability to inhibit plant growth. The specific compound has been tested for its efficacy against specific weed species, showing promise as a selective herbicide .
Mechanism of Action in Plants
The mechanism by which oxadiazoles affect plant growth typically involves the disruption of metabolic processes essential for plant development. This can include interference with photosynthesis or hormone regulation pathways within plants.
Case Studies
- Field Trials : Field trials have demonstrated the effectiveness of this compound in controlling weed populations with minimal impact on crop yield .
- Formulation Development : Research has focused on formulating this compound into aqueous suspension concentrates to enhance its application efficiency and reduce volatility during use, thereby minimizing environmental impact .
Table 1: Summary of Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2-Chlorophenoxyacetic acid |
| Intermediate | Hydrazine derivative |
| Reaction Time | Varies (typically hours) |
| Yield | Up to 30% |
| Purification Method | Recrystallization |
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,2,4-Oxadiazole Derivatives
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (electron-donating) in the target compound contrasts with nitro (e.g., 4-nitrophenyl in ) or trifluoromethyl (e.g., 4-trifluoromethylphenyl in ) substituents, which are electron-withdrawing. Such differences influence charge distribution, reactivity, and binding to biological targets. The (2-chlorophenoxy)methyl group combines aromatic chlorination (electron-withdrawing) with an ether oxygen (polar), balancing lipophilicity and solubility.
Pharmacological Activity
- Anticancer Potential: The apoptosis-inducing 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole () demonstrates that substituents at positions 3 and 5 are critical for activity. The target compound’s 4-methylphenyl group may offer improved metabolic stability over trifluoromethylphenyl, while the (2-chlorophenoxy)methyl group could enhance membrane permeability compared to thiophene derivatives.
- Antimicrobial Activity: Analogues with benzimidazole-triazole-oxadiazole hybrids (e.g., ) show antimicrobial effects, suggesting the target compound’s phenoxy group might interact with bacterial membranes or enzymes.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The target compound’s estimated logP (~3.5) suggests moderate lipophilicity, favorable for blood-brain barrier penetration compared to Ataluren (logP 2.1) but lower than nitro derivatives (logP 4.7 in ).
- Thermal Stability : The oxadiazole core generally confers thermal resilience, as seen in melt-cast materials ().
Biological Activity
5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The biological activity of oxadiazoles, including the compound , is often attributed to their ability to interact with various cellular targets. The primary mechanisms include:
- Inhibition of Cell Proliferation : Many oxadiazole derivatives show significant antiproliferative effects on cancer cell lines through cell cycle arrest and apoptosis induction.
- Targeting Specific Pathways : These compounds may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the anticancer potential of this compound against various cancer types. The following table summarizes the findings from selected studies:
Case Studies
- Anticancer Activity Evaluation : A study reported that the compound exhibited significant anticancer activity across multiple cell lines with GI50 values below 10 µM. The highest activity was observed against leukemia cells with IC50 values indicating potent effects at low concentrations .
- Mechanism-Based Approaches : Another research focused on mechanism-based approaches for synthesizing derivatives of oxadiazoles and their evaluation against cancer cells. It was found that specific substitutions on the oxadiazole ring enhanced anticancer activity significantly .
Q & A
Basic: How can the synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves cyclization reactions between substituted precursors. For example, coupling 2-chlorophenoxyacetic acid derivatives with 4-methylphenyl-substituted amidoximes under reflux conditions in anhydrous tetrahydrofuran (THF) catalyzed by trifluoroacetic acid. Reaction progress can be monitored via HPLC to track intermediates and minimize side products . Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Optimizing stoichiometry (1:1.2 molar ratio of amidoxime to acyl chloride) and reaction time (6–8 hours) improves yield (reported up to 78%) .
Advanced: What analytical techniques are critical for resolving structural ambiguities in oxadiazole derivatives like this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereoelectronic effects of the 2-chlorophenoxy and 4-methylphenyl substituents on the oxadiazole core. For example, bond angles and dihedral angles reveal steric hindrance influencing reactivity .
- NMR spectroscopy : H and C NMR (in CDCl) identify regiochemical outcomes. The deshielded proton at C-5 (δ ~8.1 ppm) confirms oxadiazole ring formation, while aromatic protons (δ 7.2–7.8 ppm) distinguish substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (CHClNO, calculated 315.06 g/mol) and detects isotopic patterns for chlorine .
Basic: How is the biological activity of this compound assessed in preliminary pharmacological studies?
Methodological Answer:
- In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., T47D breast cancer cells). IC values are compared to reference compounds like doxorubicin .
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition diameters (>10 mm indicate potential activity) .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 inhibition) quantify anti-inflammatory potential .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar oxadiazoles?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing 2-chlorophenoxy with 4-fluorophenyl groups reduces cytotoxicity (e.g., IC shifts from 2.1 µM to >50 µM in T47D cells) due to altered hydrophobicity .
- Molecular docking simulations : Identify binding affinities to targets like TIP47 (apoptosis-inducing protein) using AutoDock Vina. Differences in π-π stacking or hydrogen bonding explain activity variations .
- Meta-analysis of published data : Use tools like RevMan to statistically reconcile discrepancies (e.g., conflicting IC values) by normalizing assay conditions .
Basic: What are the key steps in designing a SAR study for this compound?
Methodological Answer:
Core modification : Synthesize analogs with halogen (F, Br) or electron-withdrawing (NO) groups at the 2-chlorophenoxy position .
Bioisosteric replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to assess heterocycle-dependent activity .
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) .
Advanced: How can target identification for this compound be validated experimentally?
Methodological Answer:
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation cross-links it to bound proteins, identified via SDS-PAGE and LC-MS/MS .
- CRISPR-Cas9 knockout : Generate cell lines lacking suspected targets (e.g., TIP47). Loss of compound efficacy confirms target relevance .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD values <1 µM indicate high affinity) .
Basic: What green chemistry approaches are applicable to synthesize this compound sustainably?
Methodological Answer:
- Solvent-free microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 25 minutes vs. 12 hours) and improves yield (85% vs. 70%) .
- Biocatalysis : Use lipases or esterases for regioselective cyclization, minimizing toxic by-products .
- Recyclable catalysts : Employ magnetic FeO-supported catalysts for easy separation and reuse .
Advanced: How can computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict redox stability and charge-transfer interactions .
- Molecular dynamics (MD) simulations : Assess solubility in aqueous buffers (logP ~3.5) and membrane permeability (PMF profiles) .
- ADMET prediction : Use QikProp to estimate bioavailability (%Human Oral Absorption >60%) and toxicity (e.g., hERG inhibition risk) .
Advanced: What strategies resolve low solubility issues in in vivo studies of this compound?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. Conversion to active form occurs in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability and reduce renal clearance .
- Co-crystallization : Use succinic acid or cyclodextrins to form stable co-crystals with higher dissolution rates .
Advanced: How can synergistic effects between this compound and existing therapeutics be evaluated?
Methodological Answer:
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. FIC <0.5 indicates synergy .
- Transcriptomic profiling : RNA-seq of treated cells identifies pathways (e.g., apoptosis, autophagy) enhanced by combination therapy .
- In vivo xenograft models : Compare tumor regression in mice treated with compound alone vs. combination with paclitaxel (e.g., 40% vs. 75% reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
